1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene

Catalog No.
S718159
CAS No.
261952-16-3
M.F
C9H8BrF3
M. Wt
253.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzen...

CAS Number

261952-16-3

Product Name

1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene

IUPAC Name

1-(bromomethyl)-2-methyl-3-(trifluoromethyl)benzene

Molecular Formula

C9H8BrF3

Molecular Weight

253.06 g/mol

InChI

InChI=1S/C9H8BrF3/c1-6-7(5-10)3-2-4-8(6)9(11,12)13/h2-4H,5H2,1H3

InChI Key

YSABBOPLIUMXKY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1C(F)(F)F)CBr

Canonical SMILES

CC1=C(C=CC=C1C(F)(F)F)CBr

1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene, with the molecular formula C8H6BrF3, is an organic compound characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a benzene ring. This compound is notable for its unique chemical structure and properties, which arise from the electron-withdrawing effects of the trifluoromethyl group and the steric hindrance introduced by the methyl group. The compound's distinctive features make it valuable in various chemical applications and research settings .

  • Substitution Reactions: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other functional groups. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
  • Coupling Reactions: This compound can engage in Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts, leading to the formation of biaryl compounds.
  • Reduction Reactions: The bromine atom can also be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride .

These reactions highlight the compound's versatility in organic synthesis.

The biological activity of 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene is linked to its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive moiety in drug design. The compound's ability to modify biological molecules allows it to potentially influence various biological pathways, although specific biological effects require further investigation .

Several methods exist for synthesizing 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene:

  • Bromination of 2-Methyl-3-(trifluoromethyl)toluene: A common synthetic route involves brominating 2-methyl-3-(trifluoromethyl)toluene using bromine or a brominating agent under controlled conditions. This reaction typically requires dichloromethane as a solvent and iron(III) bromide as a catalyst.
  • Industrial Production: In industrial settings, large-scale bromination reactions are often conducted in automated reactors to maintain precise control over reaction conditions. Continuous flow reactors may be utilized to enhance efficiency and yield .

1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Pharmaceutical Development: Due to its unique properties, it is explored in drug design and development processes.
  • Material Science: The compound may be used in producing specialized materials that require specific chemical functionalities .

Interaction studies involving 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene focus on its reactivity with other molecules, particularly through electrophilic aromatic substitution and nucleophilic aromatic substitution mechanisms. These interactions are crucial for understanding how this compound can modify biological systems and participate in synthetic pathways .

Several compounds share structural similarities with 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Bromo-3-(trifluoromethyl)benzeneC7H4BrF3Lacks the methyl group at position 2
1-Bromo-4-(trifluoromethyl)benzeneC7H4BrF3Substituent at position 4 instead of position 2
2-Bromo-3-(trifluoromethyl)tolueneC9H8BrF3Contains a toluene moiety instead of benzene

The uniqueness of 1-(Bromomethyl)-2-methyl-3-(trifluoromethyl)benzene lies in the specific arrangement of its substituents, which imparts distinct chemical properties compared to its analogs. The combination of both methyl and trifluoromethyl groups leads to enhanced reactivity patterns and selectivity in

Molecular Architecture and Bonding

The compound’s molecular formula is C₉H₈BrF₃, with a molecular weight of 253.06 g/mol. Key structural features include:

  • Benzene ring: A six-membered aromatic carbon framework.
  • Substituents:
    • 1-Bromomethyl group: A –CH₂Br moiety providing electrophilic reactivity.
    • 2-Methyl group: A –CH₃ group inducing steric effects.
    • 3-Trifluoromethyl group: A –CF₃ group enhancing electron-withdrawing properties.

The spatial arrangement of these groups influences electronic distribution, with the trifluoromethyl group polarizing the aromatic ring and the bromomethyl group serving as a leaving site for nucleophilic substitutions.

IUPAC Nomenclature and Descriptors

The systematic name follows IUPAC rules:

  • Parent chain: Benzene.
  • Substituents:
    • 1-(Bromomethyl): Bromine attached to a methyl group at position 1.
    • 2-Methyl: Methyl group at position 2.
    • 3-(Trifluoromethyl): Trifluoromethyl group at position 3.

SMILES Notation: FC(F)(F)C1=C(C)C(CBr)=CC=C1.
InChI Key: YSABBOPLIUMXKY-UHFFFAOYSA-N.

Table 1: Key Physicochemical Properties

PropertyValueSource
Boiling Point214.1°C at 760 mmHg
Density1.499 g/cm³
Refractive Index1.489
Flash Point96.1°C
Storage ConditionsInert atmosphere, 2–8°C

XLogP3

3.7

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2-Methyl-3-(trifluoromethyl)benzyl bromide

Dates

Modify: 2023-08-15

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